molecular formula C7H8N4O B7762592 1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B7762592
M. Wt: 164.16 g/mol
InChI Key: GADJXPHMYICMLZ-UHFFFAOYSA-N
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Description

The compound identified as “1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain inhibitors and their derivatives often involves multiple steps, including the use of specific reagents and catalysts .

Industrial Production Methods: Industrial production methods for “this compound” would involve scaling up the laboratory synthesis to a commercial scale. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: “1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathways and conditions. Detailed information on the products can be found in scientific research articles and patents.

Scientific Research Applications

“1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry. For example, certain compounds are used as inhibitors in biological research, while others may have applications in materials science or pharmaceuticals .

Mechanism of Action

The mechanism of action of “1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a biological effect. The detailed mechanism of action is often studied using various biochemical and biophysical techniques .

Comparison with Similar Compounds

Similar Compounds: “1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or functional groups but differ in their specific properties and applications .

Highlighting Uniqueness: The uniqueness of “this compound” can be highlighted by comparing its chemical structure, reactivity, and applications with those of similar compounds. This comparison can provide insights into the specific advantages and limitations of “this compound” in various applications.

Properties

IUPAC Name

1-ethyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)8-4-9-7(6)12/h3-4H,2H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADJXPHMYICMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=N1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.